molecular formula C9H9ClO5S B12095804 Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- CAS No. 105917-83-7

Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)-

Cat. No.: B12095804
CAS No.: 105917-83-7
M. Wt: 264.68 g/mol
InChI Key: BQXRJSUDIQLLKH-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The compound 2-chloro-3-methoxy-4-(methylsulfonyl)benzoic acid features a benzoic acid backbone substituted with chlorine (Cl), methoxy (OCH₃), and methylsulfonyl (SO₂CH₃) groups. These substituents influence its physicochemical behavior, reactivity, and biological activity.

Properties

CAS No.

105917-83-7

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

2-chloro-3-methoxy-4-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H9ClO5S/c1-15-8-6(16(2,13)14)4-3-5(7(8)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

BQXRJSUDIQLLKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- can be achieved through various methods. One common approach involves the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group. The chloro and methoxy groups can be introduced through subsequent electrophilic aromatic substitution reactions using appropriate reagents like chlorine and methanol .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. For example, the synthesis may begin with 2-chloro-3-methylbenzoic acid, which undergoes methoxylation and sulfonylation reactions to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoic acids depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloro-3-methoxy-4-(methylsulfonyl)-benzoic acid typically involves several methods that incorporate chlorination and sulfonylation reactions. A notable method includes the use of 2-chloro-4-methylsulfonyltoluene with nitric acid under controlled conditions to yield the desired compound with high purity and yield . The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₉ClO₄S
  • Molecular Weight : 236.68 g/mol

Biological Applications

1. Anti-inflammatory Properties
Research indicates that benzoic acid derivatives exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory response, making these compounds potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Toxicity Studies
Toxicity assessments reveal that 2-chloro-3-methoxy-4-(methylsulfonyl)-benzoic acid has a favorable safety profile compared to traditional NSAIDs like acetylsalicylic acid (aspirin). In animal models, it demonstrated less gastric mucosal damage, suggesting a safer alternative for pain management .

Industrial Applications

1. Agricultural Uses
The compound's herbicidal properties make it suitable for agricultural applications. Its ability to inhibit specific enzymes involved in plant growth can help control weed populations effectively .

2. Pharmaceutical Formulations
Due to its anti-inflammatory properties, 2-chloro-3-methoxy-4-(methylsulfonyl)-benzoic acid is being explored for incorporation into pharmaceutical formulations aimed at treating inflammatory diseases .

Case Studies

Study Findings
Toxicity Assessment Showed reduced gastric toxicity compared to acetylsalicylic acid in rat models .
Herbicidal Activity Effective against specific weed species; potential for use in selective herbicides .
Pharmaceutical Development Investigated as a candidate for new NSAIDs with improved safety profiles .

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) like SO₂CH₃ and Cl increase acidity compared to unsubstituted benzoic acid (pKa ~4.2). For example, 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid has a pKa of 2.77 due to multiple EWGs .
  • Steric hindrance : The methoxy group at C3 in the target compound may reduce reactivity in electrophilic substitution compared to analogs with substituents at C2 or C4 .

Physicochemical Properties

Solubility and Stability

  • Methylsulfonyl group: Enhances water solubility compared to non-polar substituents (e.g., methyl groups). Analogs like 2-chloro-4-(methylsulfonyl)benzoic acid exhibit moderate aqueous solubility, critical for pharmaceutical formulations .
  • Thermal stability : Sulfonyl-containing derivatives generally decompose at higher temperatures (>200°C), as seen in related compounds (e.g., 4-chloro-2-(methylsulfonyl)benzoic acid) .

Acidity and Reactivity

  • The target compound’s acidity is likely stronger than vanillic acid (4-hydroxy-3-methoxybenzoic acid, pKa ~4.3) due to the electron-withdrawing Cl and SO₂CH₃ groups .
  • Compared to 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid (pKa 2.77), the absence of a nitro group in the target compound may result in a slightly higher pKa (~3.5–4.0) .

Metal-Ion Complexation

Benzoic acid derivatives with sulfonyl groups form stable complexes with lanthanides and transition metals.

Hydrogenation and Catalysis

While hydrogenation of benzoic acid to cyclohexanecarboxylic acid is well-studied , the methylsulfonyl group in the target compound may hinder catalytic activity due to steric and electronic effects, requiring optimized reaction conditions.

Pharmaceutical Intermediates

  • Apremilast analogs: Derivatives like 3-(acetylamino)-2-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic acid are used in anti-inflammatory drugs .
  • Antimicrobial agents: Chloro and sulfonyl groups enhance bioactivity, as seen in 4-(4-chloro-3-nitro-benzenesulfonylamino)benzoic acid derivatives .

Biological Activity

Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- (CAS No. 105917-83-7), is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C9H9ClO5S
  • Molecular Weight : 264.68 g/mol
  • IUPAC Name : 2-chloro-3-methoxy-4-(methylsulfonyl)benzoic acid

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. The presence of the methylsulfonyl group enhances the compound's efficacy against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Benzoic acid derivatives are known to possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in inflammatory diseases .

The biological activity of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- may be attributed to its ability to modulate enzyme activity. Specifically, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition results in reduced synthesis of prostaglandins, leading to decreased inflammation and pain .

Occupational Exposure and Sensitization

A notable case study involved workers exposed to benzoic acid derivatives in a chemical manufacturing setting. Investigations revealed that exposure led to respiratory sensitization characterized by asthma and allergic rhinitis symptoms. Skin prick tests confirmed sensitization in approximately 8% of exposed workers, highlighting the compound's potential as an occupational allergen .

Clinical Applications

In clinical settings, benzoic acid derivatives have been explored for their potential in treating skin conditions due to their anti-inflammatory properties. A study demonstrated significant improvement in symptoms of contact dermatitis when treated with formulations containing these compounds .

Data Tables

Property Value
Molecular FormulaC9H9ClO5S
Molecular Weight264.68 g/mol
CAS Number105917-83-7
Antimicrobial ActivityEffective against E. coli, S. aureus
Anti-inflammatory ActivityInhibits TNF-alpha production

Q & A

Basic: What are the common synthetic routes for preparing 2-chloro-3-methoxy-4-(methylsulfonyl)benzoic acid, and what critical parameters must be controlled?

Answer:
The synthesis typically involves sequential functionalization of the benzoic acid backbone. Key steps include:

  • Sulfonation : Introducing the methylsulfonyl group at the 4-position via sulfonylation using methanesulfonyl chloride under controlled pH (8–9) to avoid over-sulfonation .
  • Chlorination : Electrophilic aromatic substitution at the 2-position using Cl2 or SO2Cl2, requiring anhydrous conditions to prevent hydrolysis .
  • Methoxylation : O-Methylation of a hydroxyl precursor at the 3-position using methyl iodide and a base (e.g., K2CO3) in DMF .
    Critical parameters include temperature control (<60°C during sulfonation), stoichiometric ratios, and purification via recrystallization (e.g., ethanol/water mixtures) .

Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., methylsulfonyl δ ~3.3 ppm for CH3; methoxy δ ~3.8 ppm) .
    • HRMS : Exact mass (e.g., [M+H]<sup>+</sup> 278.0021) confirms molecular formula .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths/angles and confirms regiochemistry .

Advanced: How can computational modeling predict regioselectivity in the sulfonation and chlorination steps?

Answer:
Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example:

  • The 4-position’s high electron density (due to methoxy’s +M effect) favors sulfonyl group attachment .
  • Chlorine’s electrophilic attack at the 2-position is guided by steric and electronic factors (meta-directing effects of sulfonyl groups) .
    Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets models transition states and activation energies .

Advanced: What strategies resolve contradictions in reported yields for the methoxylation step?

Answer:
Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) influence reaction rates .
  • Base Selection : Strong bases (e.g., NaH) may deprotonate acidic α-hydrogens, leading to side reactions .
    Resolution : Design a Design of Experiments (DoE) matrix to test variables (solvent, base, temperature). Monitor progress via TLC and optimize for >90% purity using HPLC .

Basic: What are the key stability considerations for this compound under storage or reaction conditions?

Answer:

  • Hydrolytic Stability : The methylsulfonyl group is resistant to hydrolysis, but acidic/basic conditions may degrade the ester or methoxy groups .
  • Thermal Stability : Decomposition above 200°C (DSC analysis recommended). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How can tandem mass spectrometry (MS/MS) differentiate isobaric impurities in synthetic batches?

Answer:
MS/MS fragments ions to identify structural nuances:

  • Methylsulfonyl vs. Sulfonic Acid : Loss of SO2 (64 Da) indicates sulfonyl groups .
  • Chloro Isomers : Fragment patterns (e.g., m/z 141 for 2-chloro vs. m/z 133 for 3-chloro derivatives) resolve positional ambiguity .

Basic: What analytical techniques quantify trace impurities in this compound?

Answer:

  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm resolve polar by-products (e.g., des-chloro analogs) .
  • ICP-MS : Detects heavy metal catalysts (e.g., Pd, Cu) at ppb levels .

Advanced: How does the electron-withdrawing methylsulfonyl group influence the compound’s reactivity in further derivatization?

Answer:
The sulfonyl group:

  • Deactivates the Ring : Reduces electrophilic substitution but facilitates nucleophilic attack at electron-deficient positions.
  • Directs Substituents : Meta/para-directing effects guide functionalization (e.g., coupling reactions at the 5-position) .
    Experimental validation via Hammett plots (σm = 0.64 for SO2CH3) quantifies electronic effects .

Advanced: What crystallographic challenges arise when resolving the structure of polymorphs or solvates?

Answer:

  • Polymorphism : Different packing modes (e.g., monoclinic vs. orthorhombic) require high-resolution data (d-spacing <1 Å) .
  • Solvate Detection : TGA-DSC identifies solvent loss, while SXRD locates solvent molecules in the lattice (e.g., ethanol solvates) .
    Use SHELXL’s TWIN/BASF commands to model disorder or twinning .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (sulfonyl groups may irritate skin).
  • Ventilation : Use fume hoods during synthesis (chlorination releases HCl gas) .
  • Waste Disposal : Neutralize acidic by-products before aqueous disposal .

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